molecular formula C10H11Cl B1608075 3-(4-Chloro-3-methylphenyl)-1-propene CAS No. 842124-22-5

3-(4-Chloro-3-methylphenyl)-1-propene

Cat. No.: B1608075
CAS No.: 842124-22-5
M. Wt: 166.65 g/mol
InChI Key: OKYCTIWNBQWQTJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a 4-chloro-3-methylphenyl group. While its commercial availability is currently discontinued (as noted in CymitQuimica's catalog) , its structural features align with compounds used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-chloro-2-methyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYCTIWNBQWQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374010
Record name 3-(4-Chloro-3-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-22-5
Record name 1-Chloro-2-methyl-4-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842124-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3-methylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-1-propene typically involves the alkylation of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions. One common method is the reaction of 4-chloro-3-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium alkoxide in an alcohol solvent or amines in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

Organic Synthesis

3-(4-Chloro-3-methylphenyl)-1-propene serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its role as a building block allows chemists to construct various derivatives with tailored properties.

Example Applications:

  • As a precursor for synthesizing chalcone derivatives, which are known for their diverse biological activities including anticancer and anti-inflammatory effects .

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities. Studies have shown that derivatives of chlorinated phenylpropene compounds can possess anticancer properties, making them candidates for drug development.

Case Studies:

  • A study highlighted the synthesis of chalcone derivatives from related compounds demonstrating potential anticancer activity against various cell lines . The introduction of the chloro group enhances the lipophilicity and biological activity of the resulting compounds.

Material Science

In material science, chlorinated compounds like this compound are explored for their potential use in polymer chemistry. Their unique properties can be leveraged to develop materials with specific thermal and mechanical characteristics.

Applications in Polymers:

  • The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1-propene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methyl groups can influence the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The substitution pattern on the phenyl ring significantly influences the compound's electronic, physical, and reactive properties. Below is a comparison with analogous aryl-substituted propenes:

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
3-(4-Chloro-3-methylphenyl)-1-propene 4-Cl, 3-CH₃ Potential building block; discontinued
3-(4-Methoxyphenyl)-1-phenylpropan-1-one 4-OCH₃ Electron-donating group enhances stability; used in ketone synthesis
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one 2-Cl, 4-NO₂ Electron-withdrawing groups increase reactivity; crystallography studies
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone 4-Cl, 3-F Halogen interactions influence crystal packing

Key Observations :

  • Electron-withdrawing groups (Cl, NO₂): Increase polarity and reactivity, as seen in nitrophenyl derivatives .
  • Electron-donating groups (OCH₃) : Enhance thermal stability but reduce electrophilic substitution rates .
  • Halogen positioning : 4-Cl substitution (as in the target compound) may promote intermolecular van der Waals interactions compared to 2-Cl isomers .

Propene Chain Modifications

The propene chain’s substitution pattern alters steric effects and reaction pathways:

Compound Name Propene Substitution CAS Number Key Features Reference
1-Propene, 1,1-dichloro- 1,1-Cl₂ 563-54-2 High volatility; solvent applications
1-Propene, 2,3-dichloro- 2,3-Cl₂ 78-88-6 Polymer precursor (e.g., PTFE copolymers)
This compound Unsubstituted propene chain N/A Reactivity driven by aryl group

Key Observations :

  • Chlorinated propenes : Dichloro derivatives exhibit higher density and boiling points due to increased molecular weight .
  • Unsubstituted propene chains : Prioritize conjugation with aromatic systems, enabling Diels-Alder or polymerization reactions .

Crystallographic and Hydrogen-Bonding Behavior

Hydrogen bonding and crystal packing are critical for solid-state applications:

  • Target compound : The 4-chloro-3-methylphenyl group likely forms weak C–H···Cl interactions, similar to 4-chloro-3-fluorophenyl derivatives .
  • 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole : Sulfanyl groups dominate hydrogen-bonding networks, unlike chloro/methyl substituents .
  • Graph set analysis : Chlorine’s polarizability may contribute to R₂²(8) motifs, a common pattern in halogenated crystals .

Biological Activity

3-(4-Chloro-3-methylphenyl)-1-propene, also known as a halogenated alkene, has garnered attention for its potential biological activities. This compound's unique structure, featuring a chloro group and a propene moiety, may contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

  • Chemical Formula : C10H11Cl
  • Molecular Weight : 182.65 g/mol
  • Structure : The compound consists of a propene chain attached to a chlorinated phenyl group.

The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. The presence of the chloro group enhances its ability to disrupt cell function, leading to cell death. This mechanism is common among compounds with similar structural features, where the halogen atom plays a crucial role in mediating antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against different strains of bacteria and fungi.

Case Studies

  • Antibacterial Activity : In a study evaluating several derivatives of this compound, it was found that certain derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The compound's derivatives were also tested for antifungal properties, showing effectiveness against common fungal pathogens. The results suggest that modifications to the structure could enhance these effects further.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-methylphenolLacks propene groupModerate antimicrobial
3,5-DimethylphenolNo chloro or propene groupsLower antimicrobial activity
3-(4-Chloro-3,5-dimethylphenyl)-1-propeneContains both chloro and propene groupsHigher antimicrobial activity

This table illustrates that the presence of both chloro and propene groups in this compound contributes significantly to its enhanced biological activity compared to other similar compounds .

Research Applications

The potential applications of this compound extend beyond basic research:

  • Medicinal Chemistry : The compound is being explored for its potential as an active pharmaceutical ingredient (API) due to its antimicrobial properties.
  • Industrial Use : It is utilized in the production of disinfectants and preservatives, capitalizing on its ability to inhibit microbial growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.